Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+2] cycloaddition reaction between N-isocyanoiminotriphenylphosphorane and terminal alkynes can yield pyrazoles under mild conditions . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods. For example, the use of transition-metal catalysts, such as ruthenium or copper, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are advantageous due to their broad substrate scope and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: N-arylation and other substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Aryl halides and copper powder in the presence of a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions yield N-arylpyrazoles, while oxidation reactions produce pyrazole N-oxides .
Scientific Research Applications
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.
Organic Synthesis: Pyrazoles serve as building blocks for the synthesis of more complex heterocyclic systems.
Agriculture: Some pyrazole derivatives are used as herbicides and pesticides.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. Pyrazoles can exhibit tautomerism, which influences their reactivity and biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-4-carboxaldehyde
- N-Methylpyrazole-4-carboxamide
These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
CAS No. |
116344-25-3 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 1-methyl-3-propylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-9-8(7-12(3)11-9)10(13)14-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
RGDUQSCKKUFOAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C=C1C(=O)OCC)C |
Origin of Product |
United States |
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